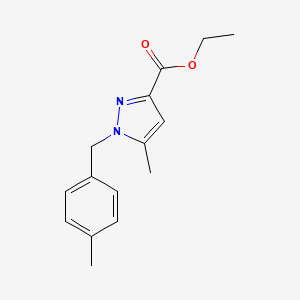

ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the 4-methylbenzyl group: This step involves the alkylation of the pyrazole ring with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 4-methylbenzyl group can be replaced with other substituents using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.

Disrupting cellular processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but contains a triazole ring instead of a pyrazole ring.

Ethyl 5-methyl-1-(4-methylbenzyl)-1H-indazole-3-carboxylate: Contains an indazole ring, which is another type of nitrogen-containing heterocycle.

Ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrimidine-3-carboxylate: Contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate, with the CAS number 1184919-19-4, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

- Melting Point : Data not specified in the sources

- Boiling Point : Data not specified in the sources

Synthesis and Structural Characteristics

Recent studies have emphasized various synthetic routes for pyrazole derivatives, including this compound. The compound's structure includes a methyl group at the 5-position and a 4-methylbenzyl group at the 1-position, which are crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.

- COX Inhibition : Studies have shown that compounds similar to this compound possess selective COX-2 inhibition capabilities. For instance, related compounds demonstrated IC50 values against COX-2 ranging from 0.04μmol to 0.09μmol, indicating potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Analgesic Effects

In addition to anti-inflammatory properties, this compound has been investigated for its analgesic effects. Studies employing carrageenan-induced paw edema models in rats have shown that pyrazole derivatives can effectively reduce pain and inflammation, suggesting a dual mechanism of action .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be partially attributed to its structural features:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 5 | Methyl | Enhances COX-2 selectivity |

| 1 | 4-Methylbenzyl | Critical for binding affinity |

The presence of the methyl group at position 5 is essential for enhancing the selectivity towards COX enzymes, while the aromatic nature of the benzyl substituent contributes to hydrophobic interactions within the enzyme's active site .

Case Studies and Experimental Findings

Several studies have investigated the pharmacological profiles of pyrazole derivatives:

- Study on COX Inhibition : A comparative study showed that ethyl pyrazole derivatives exhibited superior COX-2 inhibition compared to traditional NSAIDs, with some compounds achieving selectivity indices significantly greater than those of reference standards .

- Toxicology Assessments : Acute oral toxicity studies indicated that certain derivatives had LD50 values exceeding 2000mg kg, suggesting a favorable safety profile for further development .

- Histopathological Evaluations : Histopathological examinations in animal models demonstrated minimal degenerative changes in vital organs following treatment with these compounds, reinforcing their potential as safe therapeutic agents .

Properties

CAS No. |

1011401-85-6 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

ethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylate |

InChI |

InChI=1S/C15H18N2O2/c1-4-19-15(18)14-9-12(3)17(16-14)10-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3 |

InChI Key |

ISVCHIZPICJRNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)CC2=CC=C(C=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.